molecular formula C15H14ClNOS B6011112 2-(4-chlorophenyl)-1-(2-thienylcarbonyl)pyrrolidine

2-(4-chlorophenyl)-1-(2-thienylcarbonyl)pyrrolidine

Cat. No.: B6011112
M. Wt: 291.8 g/mol
InChI Key: XQAMRQOXUXJKNM-UHFFFAOYSA-N
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Description

The compound “2-(4-chlorophenyl)-1-(2-thienylcarbonyl)pyrrolidine” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. Attached to this ring are a 4-chlorophenyl group and a 2-thienylcarbonyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine ring would likely contribute to the rigidity of the molecule, while the 4-chlorophenyl and 2-thienylcarbonyl groups could potentially participate in various intermolecular interactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbonyl group could impact its solubility in various solvents .

Mechanism of Action

The mechanism of action of a compound typically refers to how it interacts with biological systems. Without specific information or research studies, it’s not possible to provide an accurate mechanism of action for this compound .

Safety and Hazards

Without specific safety data, it’s difficult to provide accurate information on the potential hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could potentially involve exploring its synthesis, investigating its reactivity, studying its physical and chemical properties, and examining its potential applications .

Properties

IUPAC Name

[2-(4-chlorophenyl)pyrrolidin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNOS/c16-12-7-5-11(6-8-12)13-3-1-9-17(13)15(18)14-4-2-10-19-14/h2,4-8,10,13H,1,3,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQAMRQOXUXJKNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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